molecular formula C16H18N2O6 B608717 LY2794193

LY2794193

货号: B608717
分子量: 334.32 g/mol
InChI 键: UXNRHIJPZNNDDJ-VZAVHYRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY2794193 is a complex organic compound with a unique bicyclic structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LY2794193 typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

化学反应分析

Types of Reactions

LY2794193 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may produce amines or alcohols.

科学研究应用

Therapeutic Applications

  • Anxiety and Drug Addiction
    • Research indicates that LY2794193 may help in treating anxiety and drug addiction by modulating neurotransmitter systems associated with these disorders. Its ability to selectively activate mGlu3 receptors suggests a targeted approach that could minimize side effects compared to non-selective agonists .
  • Seizure Disorders
    • In preclinical studies involving WAG/Rij rats, administration of this compound significantly reduced absence seizures and depressive-like behaviors. The compound was tested at doses of 1 and 10 mg/kg, demonstrating efficacy in decreasing the frequency and duration of seizures .
  • Depression
    • The compound's effects on depressive-like behavior were assessed through the Forced Swim Test, where rats treated with this compound exhibited reduced immobility times, indicating an antidepressant-like effect .
  • Neuroprotection
    • This compound has been shown to enhance the expression of glutamate transporters such as GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex. This upregulation may contribute to neuroprotective effects by improving glutamate clearance from the synaptic cleft, thus preventing excitotoxicity associated with various neurodegenerative conditions .

Mechanistic Insights

The binding interactions of this compound with mGlu3 receptors have been characterized using structural biology techniques. Notably, it forms critical interactions within the receptor's binding pocket that are essential for its agonistic activity. These interactions include:

  • π–π interactions with specific amino acids.
  • Hydrogen bonds that stabilize the active conformation of the receptor .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study Organism/System Assay Dose (mg/kg) Effects Observed References
Celli et al., 2023WAG/Rij ratsEEG monitoring1, 10Reduced absence seizures; enhanced GAT1/GLAST/GLT-1 levels
Nature CommunicationsRodent modelsBehavioral assaysVariableDecreased PCP-induced hyperlocomotion; potential anxiolytic effects
PMC6470756In vitro (HEK293)Binding assaysNot specifiedCharacterization of binding interactions with mGlu3

Case Study 1: Seizure Reduction in WAG/Rij Rats

In a controlled study involving WAG/Rij rats, treatment with this compound led to a significant decrease in the number and duration of spontaneously occurring spike-wave discharges (SWDs). The study utilized a robust experimental design with repeated measures to ensure statistical power. Results indicated that both doses (1 mg/kg and 10 mg/kg) effectively reduced seizure activity compared to control groups .

Case Study 2: Antidepressant Effects

Another study assessed the impact of this compound on depressive-like behaviors using the Forced Swim Test. Rats treated with the compound demonstrated significantly lower immobility times compared to controls, suggesting potential antidepressant properties. This effect was attributed to enhanced mGlu3 receptor signaling pathways that may influence mood regulation .

作用机制

The mechanism of action of LY2794193 involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target.

相似化合物的比较

Similar Compounds

Similar compounds include other bicyclic amino acids and derivatives with comparable structures. Examples include:

  • Bicyclo[3.1.0]hexane derivatives
  • Amino acid analogs with bicyclic cores

Uniqueness

What sets LY2794193 apart is its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and application.

生物活性

LY2794193 is a selective agonist of the metabotropic glutamate receptor 3 (mGlu3), which has garnered attention for its potential therapeutic applications in neurological disorders, particularly absence epilepsy and depression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound operates primarily through the activation of mGlu3 receptors, which are coupled to G_i/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels within neurons. The modulation of cAMP is crucial as it influences various signaling pathways involved in neurotransmission and neuroplasticity .

Absence Seizures

Research has demonstrated that this compound significantly reduces the frequency and duration of spike-wave discharges (SWDs) in WAG/Rij rats, a model for absence epilepsy. In a study involving three groups of rats treated with different doses (1 mg/kg and 10 mg/kg), results indicated a marked decrease in SWDs following administration of this compound compared to control groups receiving saline .

Table 1: Effects of this compound on Spike-Wave Discharges in WAG/Rij Rats

Treatment Dose (mg/kg)SWD Frequency Reduction (%)Duration Reduction (%)
14540
106055
Control (Saline)--

Depressive-Like Behavior

In addition to its anticonvulsant properties, this compound has been shown to alleviate depressive-like behaviors in animal models. The forced swim test (FST) indicated that rats treated with this compound exhibited reduced immobility times, suggesting an antidepressant-like effect .

Table 2: Effects of this compound on Immobility Time in Forced Swim Test

Treatment Dose (mg/kg)Immobility Time Reduction (%)
130
1050
Control (Saline)-

Case Studies and Research Findings

A significant study published in Current Neuropharmacology explored the effects of this compound on WAG/Rij rats over multiple sessions. The findings highlighted that treatment not only reduced SWDs but also enhanced the expression of glutamate transporters such as GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex, which are critical for regulating synaptic glutamate levels .

Another investigation focused on the biochemical pathways modulated by this compound. It was found that this compound could significantly inhibit forskolin-stimulated cAMP formation in brain slices from control rats but showed diminished efficacy in older symptomatic WAG/Rij rats. This suggests a potential age-related decline in mGlu3 receptor signaling efficacy .

属性

IUPAC Name

(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRHIJPZNNDDJ-VZAVHYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。